molecular formula C16H27NO B5056013 4-(3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine

4-(3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine

Cat. No.: B5056013
M. Wt: 249.39 g/mol
InChI Key: ROVIXWUTSJDRMQ-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenoxy)-N,N-diethylbutan-1-amine is an organic compound that belongs to the class of diarylethers This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a butan-1-amine backbone with diethylamino substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine typically involves the reaction of 3,5-dimethylphenol with an appropriate butan-1-amine derivative. One common method is the nucleophilic substitution reaction where 3,5-dimethylphenol reacts with N,N-diethylbutan-1-amine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors, automated systems, and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)-N,N-diethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, where electrophiles like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines, alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-(3,5-Dimethylphenoxy)-N,N-diethylbutan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding or hydrophobic interactions, while the amine group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,5-Dimethylphenoxy)-5-(furan-2-ylmethylsulfanylmethyl)-3-iodo-6-methylpyridin-2(1H)-one: This compound shares the phenoxy group but has additional functional groups that confer different chemical and biological properties.

    3,5-Dimethylphenol: A simpler compound with similar phenoxy substitution but lacking the butan-1-amine backbone.

Uniqueness

4-(3,5-Dimethylphenoxy)-N,N-diethylbutan-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance of hydrophobic and hydrophilic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(3,5-dimethylphenoxy)-N,N-diethylbutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-5-17(6-2)9-7-8-10-18-16-12-14(3)11-15(4)13-16/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVIXWUTSJDRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCOC1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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